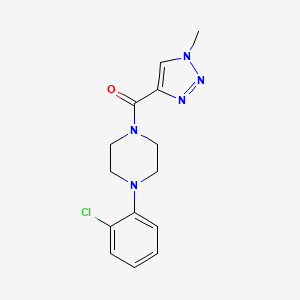

1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERUPRBICATOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Diethanolamine

The piperazine core is typically constructed via cyclization of bis(2-chloroethyl)methylamine derivatives. Adapting methods from CN104402842A and WO2016078107A1, diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform (CHCl₃) to yield bis(2-chloroethyl)methylamine hydrochloride. Key parameters include:

-

Molar ratio : 1:4 (diethanolamine : SOCl₂).

-

Reaction time : 2 hours at reflux (75–80°C).

Reaction :

Cyclization with 2-Chloroaniline

Substituting 3-chloroaniline with 2-chloroaniline in xylene at 140–145°C facilitates nucleophilic substitution, forming 1-(2-chlorophenyl)piperazine hydrochloride. The reaction is catalyzed by para-toluenesulfonic acid (PTSA), with a yield of 84.6% after crystallization.

Reaction :

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Azide-Alkyne Cycloaddition (Click Chemistry)

The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in PMC10945376. Propiolaldehyde derivatives react with sodium azide to form 5-aryl-2H-1,2,3-triazole-4-carbaldehydes. Subsequent oxidation with hydrogen peroxide (H₂O₂) yields the carboxylic acid.

Key steps :

-

Cycloaddition : Cu(I)-catalyzed reaction with NaN₃.

-

Oxidation : H₂O₂ in acidic medium to convert aldehyde to carboxylic acid.

Yield : ~70–85% for triazole carboxylic acid.

Coupling of Triazole Carboxylic Acid to Piperazine

Amidation Using EDCI/HOBt

The final step involves coupling 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 1-(2-chlorophenyl)piperazine. As reported in s41598-017-17449-0, ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) mediate amide bond formation in dichloromethane (DCM) or dimethylformamide (DMF).

Reaction conditions :

-

Molar ratio : 1:1.2 (piperazine : triazole acid).

-

Temperature : 0–10°C initially, then room temperature for 18 hours.

-

Yield : ~65–75% after purification via column chromatography.

Reaction :

Optimization and Challenges

Regioselectivity in Triazole Formation

Copper catalysis ensures regioselective 1,4-disubstitution during cycloaddition. Without Cu(I), mixtures of 1,4- and 1,5-isomers form, complicating purification.

Solvent and Temperature Effects

Purification Strategies

-

Recrystallization : Piperazine intermediates are purified via ethanol/acetone mixtures.

-

Column chromatography : Triazole-piperazine conjugates require silica gel chromatography using ethyl acetate/hexane gradients.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Yield Comparison

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Piperazine synthesis | 84.6 | 98.2 | Recrystallization |

| Triazole synthesis | 78.3 | 97.5 | Column chromatography |

| Amidation | 72.1 | 96.8 | Crystallization |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antifungal Activity

One of the notable applications of this compound is its antifungal properties. Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.

Case Study:

A study evaluating various triazole compounds, including derivatives similar to 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine, demonstrated significant antifungal activity against strains of Candida spp. and Aspergillus spp. The results indicated that modifications in the side chains could enhance efficacy and selectivity against specific fungal pathogens .

Anticancer Properties

Research into the anticancer potential of triazole compounds suggests that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2-chlorophenyl)-4-(triazole) | Breast Cancer | 15 | |

| 1-(2-chlorophenyl)-4-(triazole) | Lung Cancer | 20 | |

| 1-(2-chlorophenyl)-4-(triazole) | Colon Cancer | 25 |

Agricultural Applications

In agriculture, compounds like this compound are being explored as potential fungicides due to their antifungal properties.

Fungicidal Activity

Triazoles are widely used in crop protection to manage fungal diseases. The application of this compound in agricultural settings could provide an effective means to control pathogens affecting crops.

Case Study:

Field trials conducted on wheat crops treated with triazole fungicides showed a reduction in disease incidence and an increase in yield compared to untreated controls. The study highlighted the importance of optimizing application rates for maximum efficacy .

Material Science Applications

The unique properties of this compound also make it suitable for material science applications.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors.

Data Table: Properties of Polymer Composites

| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | 5% 1-(2-chlorophenyl)-triazole | 220 | 30 |

| Polypropylene | 10% 1-(2-chlorophenyl)-triazole | 230 | 28 |

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

1-(2-Chlorophenyl)Piperazine Derivatives

- Compound 56 (Pleuromutilin Derivative) : Features a 1-(2-chlorophenyl)-4-(prop-2-yn-1-yl)piperazine group. Unlike the target compound, the N4 substituent is an alkyne, which reduces polarity but enhances reactivity for click chemistry applications. This derivative exhibited anti-MRSA activity (MIC = 0.25 µg/mL), suggesting the 2-chlorophenyl group contributes to antibacterial potency .

- 1-(2-Chlorophenyl)Piperazine Adduct (Compound 31): Synthesized via Michael addition, this adduct demonstrated antitrypanosomal activity (IC₅₀ = 3.2 µM against Trypanosoma brucei), highlighting the scaffold’s versatility in targeting protozoal pathogens .

Methoxy-Substituted Analogs

- This analog showed moderate D3 receptor affinity (Ki = 89 nM), whereas chloro-substituted analogs often exhibit stronger binding due to enhanced lipophilicity .

- Compound 8 (Cinnamyl-Piperazine Derivative): (2E)-1-[3-(2-Chlorophenyl)Prop-2-Enyl]-4-(2-Methoxyphenyl)Piperazine demonstrated superior antibacterial activity (MIC = 4 µg/mL against S. aureus) compared to non-chlorinated analogs, underscoring the synergistic effect of chloro and methoxy substituents .

Positional Isomerism and Halogen Effects

- 1-(3-Chlorophenyl)-4-(2-Phenylethyl)Piperazine : Shifting the chloro group to the 3-position reduces steric hindrance but diminishes antibacterial activity (MIC = 16 µg/mL vs. 4 µg/mL for 2-chloro analogs). This suggests the 2-chloro position optimizes spatial interaction with bacterial targets .

- 1-(4-Fluorophenyl)Piperazine Derivatives : Fluorine’s smaller size and higher electronegativity result in lower melting points (e.g., compound 17: 79.8–80.5°C) compared to 2-chloro analogs (compound 19: 91.4–92.1°C), reflecting differences in crystallinity and stability .

Triazole vs. Other Heterocyclic Moieties

- Triazole Carbonyl vs. Benzamide : The target compound’s 1-methyltriazole-4-carbonyl group offers a rigid, planar structure conducive to π-π stacking, whereas benzamide derivatives (e.g., compound 3k) prioritize hydrogen bonding. For example, N-(2-(2-(4-(Naphthalen-1-yl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide (3k) showed improved solubility but reduced receptor affinity compared to triazole-containing analogs .

Key SAR Trends :

- Electron-Withdrawing Groups : Chloro substituents enhance antimicrobial and receptor-binding activities compared to methoxy or fluorine.

- N4 Flexibility : Bulky groups (e.g., propynyl) reduce solubility but improve target engagement in hydrophobic pockets.

- Triazole vs. Benzamide : Triazole’s rigidity may optimize binding in sterically constrained environments.

Biological Activity

1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H13ClN4O

- Molecular Weight : 305.76 g/mol

- CAS Number : 1234884-22-0

The presence of the triazole ring and piperazine moiety contributes to its biological activity by potentially interacting with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound under review has shown efficacy against various strains of bacteria and fungi.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's activity against Staphylococcus aureus is particularly noteworthy, suggesting potential for development into an antibacterial agent.

Anticancer Activity

Studies have shown that triazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

The IC50 values indicate that the compound has a promising cytotoxic profile, particularly against breast cancer (MDA-MB 231) and glioblastoma (U87 MG) cell lines.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The triazole ring may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Disruption of Cell Membranes : The lipophilic nature of the piperazine moiety may facilitate membrane disruption in target cells.

Case Studies and Research Findings

Several studies have investigated the biological efficacy of similar compounds. For instance, a study on benzimidazole derivatives revealed that modifications at the piperazine core significantly enhanced anthelmintic activity, suggesting that similar strategies could be applied to optimize the efficacy of triazole-containing piperazines like the one .

Another study highlighted the importance of substituent groups on the triazole ring in determining anti-cancer activity. The introduction of electron-withdrawing groups was found to enhance cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine using click chemistry?

- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. Key steps include:

- Reacting 1-(2-chlorophenyl)piperazine derivatives with propargyl bromide to introduce alkyne functionality.

- Coupling with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid azide derivatives under CuSO₄·5H₂O/sodium ascorbate catalysis in a H₂O:DCM (1:2) solvent system .

- Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate the product.

- Critical Parameters : Monitor reaction progress by TLC, optimize catalyst loading (0.3–0.6 equiv.), and control reaction time (2–4 hours) to maximize yield .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and substitution patterns on the piperazine moiety.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological studies) using reverse-phase C18 columns and acetonitrile/water gradients .

- Melting Point Analysis : Compare observed values with literature to confirm crystallinity .

Q. How should this compound be stored to ensure stability?

- Storage Conditions :

- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation.

- Use desiccants (e.g., silica gel) to avoid moisture absorption, which may degrade the triazole carbonyl group .

- Stability Tests : Conduct accelerated degradation studies under varied pH (3–9), temperature (25–60°C), and humidity (40–80% RH) to identify decomposition pathways .

Advanced Research Questions

Q. How can reaction by-products be minimized during synthesis?

- Strategies :

- Catalyst Optimization : Replace CuSO₄ with CuI for improved regioselectivity and reduced side reactions.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF or THF) to enhance reaction homogeneity and reduce dimerization.

- In Situ Monitoring : Use FT-IR or inline UV spectroscopy to detect intermediates and terminate reactions at optimal conversion .

- Case Study : In analogous syntheses, substituting sodium ascorbate with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) increased yields by 15% while reducing copper-induced by-products .

Q. What computational approaches are effective for predicting biological targets of this compound?

- Molecular Docking Workflow :

Target Selection : Prioritize receptors with known piperazine/triazole interactions (e.g., serotonin or dopamine receptors).

Ligand Preparation : Optimize 3D conformation using density functional theory (DFT) at the B3LYP/6-31G* level.

Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling to account for receptor plasticity.

Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .

- Pitfalls : Overfitting due to rigid receptor models; use ensemble docking to incorporate protein flexibility .

Q. How can contradictory biological activity data across studies be resolved?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or readout methods (fluorescence vs. luminescence).

- Solubility Issues : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts.

- Resolution Strategies :

- Dose-Response Curves : Generate full curves (e.g., 1 nM–100 µM) to calculate accurate EC₅₀/IC₅₀ values.

- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.